4-Bromobenzo[d]thiazole-2-carbonitrile
Overview
Description
4-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₈H₃BrN₂S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 4-position and a cyano group at the 2-position of the benzothiazole ring.
Mechanism of Action
The mode of action of thiazole derivatives often involves interactions with various enzymes and receptors in the body, leading to changes in cellular processes . The specific biochemical pathways affected by these compounds can vary widely depending on their structure and the targets they interact with .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence the bioavailability of thiazole derivatives. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .
The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, gene expression, and enzymatic activity, among others . These effects can lead to various physiological responses, depending on the specific compound and its targets .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of thiazole derivatives . These factors can affect the compound’s physical and chemical properties, its interactions with biological targets, and its overall pharmacological activity .
Preparation Methods
The synthesis of 4-Bromobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A common method includes the use of palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation . The reaction is carried out in the presence of air and an inorganic additive such as potassium iodide, leading to the formation of the desired product in good yields .
Industrial production methods may involve similar catalytic processes, ensuring high efficiency and scalability. The use of advanced catalytic systems allows for the selective formation of this compound with minimal by-products.
Chemical Reactions Analysis
4-Bromobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The cyano group at the 2-position can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form complex molecular structures.
Common reagents used in these reactions include palladium catalysts, copper salts, and various nucleophiles and electrophiles.
Scientific Research Applications
4-Bromobenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Chemical Biology: It is employed in the design of molecular probes and labeling agents for studying biological processes at the molecular level.
Comparison with Similar Compounds
Similar compounds to 4-Bromobenzo[d]thiazole-2-carbonitrile include:
Benzo[d]thiazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzo[d]thiazole-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Methylbenzo[d]thiazole-2-carbonitrile: Features a methyl group at the 4-position, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJCONZUVMGTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857576 | |
Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188023-00-8 | |
Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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